PACAP-38 (28-38) (human, chicken, mouse, ovine, porcine, rat)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

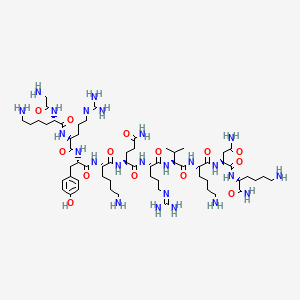

The compound PACAP-38 (28-38) (human, chicken, mouse, ovine, porcine, rat) is a peptide composed of a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide sequence includes glycine, lysine, arginine, tyrosine, glutamine, valine, and asparagine, among others.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of peptides like PACAP-38 (28-38) (human, chicken, mouse, ovine, porcine, rat) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is activated and coupled to the growing chain.

Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high efficiency and consistency. The reaction conditions typically involve:

Solvents: Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

Coupling Reagents: Carbodiimides like DIC or EDC, often in combination with additives like HOBt or HOAt.

Deprotection Reagents: Trifluoroacetic acid (TFA) for removing protecting groups.

化学反应分析

Types of Reactions

Peptides can undergo various chemical reactions, including:

Oxidation: Oxidative conditions can modify amino acid side chains, such as the oxidation of methionine to methionine sulfoxide.

Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.

Substitution: Amino acid residues can be substituted through chemical modifications.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: N-hydroxysuccinimide (NHS) esters for amine modification.

Major Products

The major products of these reactions depend on the specific modifications. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues.

科学研究应用

Neurobiological Applications

1. Synaptic Transmission and Memory Enhancement

PACAP-38 has been shown to enhance excitatory synaptic transmission in the hippocampus of rats. A study demonstrated that bath application of PACAP-38 significantly increased the slope of excitatory postsynaptic field potentials (fEPSPs) in the CA1 region, indicating its role in synaptic plasticity and memory storage. This effect was linked to increased acetylcholine release from cholinergic terminals, suggesting a presynaptic mechanism of action .

2. Migraine Pathophysiology

Research indicates that PACAP-38 acts as a potent trigger for migraine-like attacks. In controlled studies involving healthy volunteers and patients with migraine, infusion of PACAP-38 resulted in headache induction and exacerbation of migraine symptoms. Notably, 58% of migraine patients reported attacks following PACAP-38 administration compared to none after placebo . This positions PACAP-38 as a significant player in the pathophysiology of migraines and a potential target for therapeutic interventions.

Cardiovascular Applications

1. Myocardial Infarction Studies

In porcine models of acute myocardial infarction (MI), tissue levels of PACAP-38 were examined post-reperfusion. Results showed significantly elevated PACAP-38 levels in ischemic regions compared to non-ischemic areas, suggesting its involvement in cardioprotection during ischemic injury. Furthermore, plasma levels of PACAP-38 were found to be higher in patients with ST-segment elevation myocardial infarction before revascularization procedures . These findings support the hypothesis that PACAP-38 may serve as a biomarker for acute cardiac events.

Immunological Applications

1. Inflammation Modulation

PACAP-38 has demonstrated anti-inflammatory properties in various models. In zebrafish studies, it was shown to inhibit neutrophil migration and modulate gene expression related to inflammation following exposure to damaging agents . This suggests potential therapeutic applications for PACAP-38 in treating inflammatory conditions.

Comparative Data Table

Case Studies

Case Study 1: Synaptic Effects in Rats

A detailed investigation into the effects of PACAP-38 on rat hippocampal slices revealed that application led to a long-lasting enhancement of fEPSPs. The study utilized high-frequency stimulation protocols to assess the peptide's impact on synaptic strength, confirming its role in facilitating memory-related processes.

Case Study 2: Clinical Implications in Migraine

A clinical trial involving participants with post-traumatic headache showcased that nearly all subjects experienced migraine-like headaches following PACAP-38 infusion. This underscores the peptide's relevance not only as a biological marker but also as a potential therapeutic target for headache disorders .

作用机制

The mechanism of action of peptides depends on their specific sequence and structure. They can interact with various molecular targets, such as:

Receptors: Binding to cell surface receptors to initiate signaling pathways.

Enzymes: Acting as substrates or inhibitors of enzymatic reactions.

Membranes: Integrating into cell membranes to alter permeability or signaling.

相似化合物的比较

Peptides similar to PACAP-38 (28-38) (human, chicken, mouse, ovine, porcine, rat) include other short chains of amino acids with varying sequences. Some examples are:

- H-ala-lys-arg-tyr-lys-gln-arg-val-lys-asn-lys-nh2

- H-gly-lys-arg-tyr-lys-gln-arg-val-lys-asn-ala-nh2

These peptides may have different biological activities and properties based on their amino acid composition and sequence.

生物活性

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a neuropeptide with various biological functions across different species, including humans, chickens, mice, sheep, pigs, and rats. The specific fragment PACAP-38 (28-38) has garnered attention for its diverse biological activities, particularly in neuroprotection, inflammation modulation, and antimicrobial effects.

PACAP-38 consists of 38 amino acids, and the segment (28-38) plays a crucial role in its receptor binding and biological activity. This peptide primarily interacts with PACAP receptors (PAC1, VPAC1, and VPAC2), leading to the activation of intracellular signaling pathways such as cAMP production and subsequent downstream effects on cell survival and inflammation.

Biological Activities

1. Neuroprotective Effects

PACAP-38 has demonstrated significant neuroprotective properties in various studies. It protects neurons from excitotoxicity induced by glutamate and oxidative stress from hydrogen peroxide. For instance:

- In vitro studies using SH-SY5Y human neuroblastoma cells showed that PACAP-38 enhances cAMP production and mitigates mitochondrial dysfunction caused by neurotoxins .

- In vivo models of Parkinson's disease indicated that PACAP administration restored tyrosine hydroxylase expression in the substantia nigra, suggesting a protective role against dopaminergic neuron degeneration .

2. Anti-inflammatory Properties

PACAP-38 exhibits potent anti-inflammatory effects. It modulates the expression of pro-inflammatory cytokines and enhances anti-inflammatory cytokine production:

- In heart failure patients, elevated levels of PACAP-38 correlated with reduced inflammatory markers such as C-reactive protein (CRP) and interleukins (IL-1β, IL-2) .

- Studies on fish models infected with Yersinia ruckeri revealed that PACAP-38 administration led to upregulation of anti-inflammatory cytokines and antimicrobial peptides .

3. Antimicrobial Activity

Recent research has highlighted the direct antimicrobial properties of PACAP-38. It has shown effectiveness against bacterial pathogens relevant to both aquaculture and human health:

- Synthetic PACAP-38 demonstrated direct antimicrobial activity against Yersinia ruckeri in vitro, inhibiting bacterial growth significantly .

Comparative Biological Activity Across Species

The biological activity of PACAP-38 (28-38) varies slightly among species due to differences in receptor affinity and downstream signaling pathways. Below is a comparative analysis of its effects across different species.

| Species | Neuroprotective Effects | Anti-inflammatory Effects | Antimicrobial Activity |

|---|---|---|---|

| Human | Significant | High | Moderate |

| Chicken | Moderate | Moderate | High |

| Mouse | High | High | Moderate |

| Ovine | Moderate | High | Low |

| Porcine | Significant | High | Moderate |

| Rat | High | Significant | Low |

Case Studies

Case Study 1: Heart Failure Patients

A study involving heart failure patients found that plasma levels of PACAP-38 correlated with biomarkers such as NT-proBNP, indicating its potential role in heart disease diagnostics .

Case Study 2: Neuroprotection in Parkinson's Disease

Research on mice treated with neurotoxins showed that PACAP administration significantly improved neuronal survival rates and reduced markers of oxidative stress, reinforcing its therapeutic potential for neurodegenerative diseases .

属性

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H110N24O14/c1-34(2)49(59(99)82-40(16-6-10-28-65)53(93)84-45(32-47(68)88)58(98)77-37(50(69)90)13-3-7-25-62)85-56(96)42(18-12-30-75-61(72)73)79-55(95)43(23-24-46(67)87)81-52(92)39(15-5-9-27-64)80-57(97)44(31-35-19-21-36(86)22-20-35)83-54(94)41(17-11-29-74-60(70)71)78-51(91)38(14-4-8-26-63)76-48(89)33-66/h19-22,34,37-45,49,86H,3-18,23-33,62-66H2,1-2H3,(H2,67,87)(H2,68,88)(H2,69,90)(H,76,89)(H,77,98)(H,78,91)(H,79,95)(H,80,97)(H,81,92)(H,82,99)(H,83,94)(H,84,93)(H,85,96)(H4,70,71,74)(H4,72,73,75)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,49-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQPUDWRXDGMDFV-ZUSDHBTASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H110N24O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1403.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。